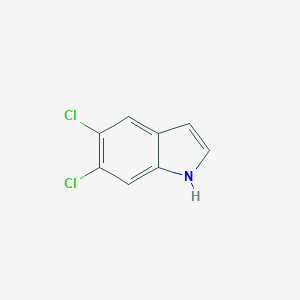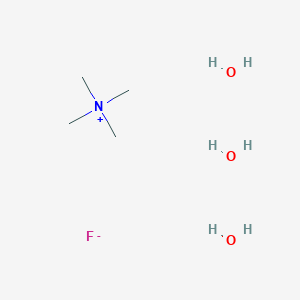![molecular formula C6H2Lu2O13 B058494 Lutetium, [mu-[ethanedioato(2-)-O,O''':O',O'']]bis[ethanedioato(2-)-O,O']di-, hydrate (9CI) CAS No. 117247-81-1](/img/structure/B58494.png)
Lutetium, [mu-[ethanedioato(2-)-O,O''':O',O'']]bis[ethanedioato(2-)-O,O']di-, hydrate (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lutetium(3+);oxalate;hydrate, also known as Lutetium(III) oxalate hydrate, is a compound with the chemical formula Lu2(C2O4)3 · xH2O. It is a coordination compound where lutetium ions are coordinated with oxalate ions and water molecules. This compound is highly insoluble in water and converts to lutetium oxide when heated .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lutetium(III) oxalate hydrate can be synthesized by reacting lutetium salts, such as lutetium nitrate or lutetium chloride, with oxalic acid in an aqueous solution. The reaction typically proceeds as follows: [ \text{2 Lu(NO}_3\text{)_3 + 3 H}_2\text{C}_2\text{O}_4 \rightarrow \text{Lu}_2\text{(C}_2\text{O}_4\text{)_3 + 6 HNO}_3 ] The resulting lutetium oxalate precipitate is then filtered, washed, and dried to obtain the hydrate form .
Industrial Production Methods
Industrial production of lutetium(III) oxalate hydrate follows similar synthetic routes but on a larger scale. The process involves the controlled addition of oxalic acid to a lutetium salt solution, followed by precipitation, filtration, and drying. The purity of the final product is ensured through rigorous quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
Lutetium(III) oxalate hydrate undergoes several types of chemical reactions, including:
Thermal Decomposition: When heated, it decomposes to form lutetium oxide.
Hydrolysis: In the presence of water, it can hydrolyze to form lutetium hydroxide.
Common Reagents and Conditions
Oxidation: Lutetium(III) oxalate can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents like hydrogen gas.
Major Products Formed
Lutetium Oxide (Lu2O3): Formed upon thermal decomposition.
Lutetium Hydroxide (Lu(OH)3): Formed upon hydrolysis.
Wissenschaftliche Forschungsanwendungen
Lutetium(III) oxalate hydrate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other lutetium compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Lutetium-based compounds are used in radiopharmaceuticals for cancer treatment.
Industry: Utilized in the production of specialty glasses and ceramics
Wirkmechanismus
The mechanism of action of lutetium(III) oxalate hydrate in medical applications involves its conversion to lutetium-177, a radioactive isotope used in targeted radiotherapy. Lutetium-177 binds to specific receptors on cancer cells, delivering localized radiation to destroy the tumor cells while minimizing damage to surrounding healthy tissue .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lutetium(III) chloride (LuCl3)
- Lutetium(III) oxide (Lu2O3)
- Lutetium(III) fluoride (LuF3)
Uniqueness
Lutetium(III) oxalate hydrate is unique due to its specific coordination with oxalate ions, which imparts distinct chemical properties such as high insolubility in water and specific thermal decomposition behavior. This makes it particularly useful in applications requiring high-purity lutetium oxide .
Eigenschaften
IUPAC Name |
lutetium(3+);oxalate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.2Lu.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSOLIMSGVAOTE-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Lu+3].[Lu+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Lu2O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583828 |
Source


|
| Record name | Lutetium ethanedioate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117247-81-1 |
Source


|
| Record name | Lutetium ethanedioate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone](/img/structure/B58440.png)

